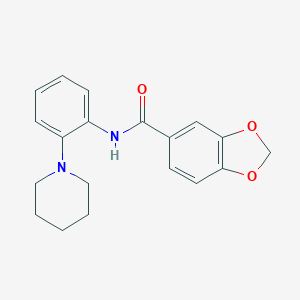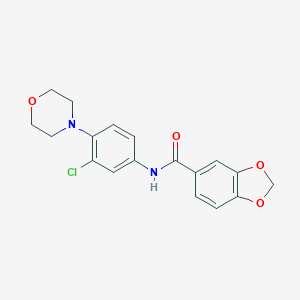
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the tetrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
作用機序
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its antimicrobial activity is thought to be due to disruption of the bacterial cell wall.
Biochemical and Physiological Effects:
In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regards to its long-term use.
合成法
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base, such as triethylamine, to yield the final product. The yield of this reaction is typically in the range of 60-70%.
科学的研究の応用
The tetrazole family of compounds has been extensively studied for their potential therapeutic applications. 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to have antimicrobial properties against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
| 674307-30-3 | |
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
InChIキー |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
